molecular formula C13H19ClN4O B6247869 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea CAS No. 883808-65-9

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

Cat. No.: B6247869
CAS No.: 883808-65-9
M. Wt: 282.8
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Description

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group, a piperazine ring, and a urea moiety. Compounds with similar structures are often investigated for their potential pharmacological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 4-chloroaniline with an appropriate reagent to form an intermediate compound.

    Coupling with Piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the desired product.

    Urea Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the chlorophenyl group.

    Reduction: Reduction reactions can occur, potentially affecting the urea moiety or the chlorophenyl group.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating conditions like infections, psychiatric disorders, or inflammation.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-[2-(piperidin-1-yl)ethyl]urea: Similar structure but with a piperidine ring instead of piperazine.

    3-(4-chlorophenyl)-1-[2-(morpholin-1-yl)ethyl]urea: Contains a morpholine ring instead of piperazine.

    3-(4-chlorophenyl)-1-[2-(pyrrolidin-1-yl)ethyl]urea: Features a pyrrolidine ring instead of piperazine.

Uniqueness

The presence of the piperazine ring in 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea may confer unique pharmacological properties, such as enhanced binding affinity to certain receptors or improved metabolic stability compared to its analogs.

Properties

CAS No.

883808-65-9

Molecular Formula

C13H19ClN4O

Molecular Weight

282.8

Purity

0

Origin of Product

United States

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